molecular formula C17H17N3O4S2 B2429171 2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide CAS No. 886954-79-6

2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2429171
CAS No.: 886954-79-6
M. Wt: 391.46
InChI Key: SHGCXSFHNPLLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-ethoxyphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been carried out by the reaction of anilines with chlorosulfonyl isocyanate and cyclization of the N-chlorosulfonyl ureas . A novel method for the preparation of the 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives has been developed, which involves a Curtius rearrangement followed by an intramolecular cyclization .

Scientific Research Applications

Antitumor Activity

New derivatives of benzothiazole, incorporating different heterocyclic ring systems, have been synthesized and evaluated for their potential antitumor activity. Among these, specific compounds have shown considerable anticancer activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Insecticidal Activity

Research on benzothiazole derivatives has also extended into agricultural applications, where certain compounds have been synthesized and tested as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These findings suggest the potential use of benzothiazole-based compounds in developing new insecticides (Fadda et al., 2017).

Antioxidant and Anti-inflammatory Properties

A series of novel compounds based on the benzothiazole structure have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some of these compounds demonstrated significant activity in these areas, suggesting their potential therapeutic applications in diseases associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Antimicrobial and Antiviral Activities

Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have been designed and synthesized, exhibiting good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against certain pathogens. This suggests the potential of these compounds as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).

Anticonvulsant Evaluation

Investigations into indoline derivatives of aryloxadiazole amine and benzothiazole acetamide have been conducted, with some compounds showing significant anticonvulsant activity. This indicates the possible use of benzothiazole derivatives in epilepsy treatment (Nath et al., 2021).

Properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-2-24-13-9-7-12(8-10-13)18-16(21)11-25-17-19-14-5-3-4-6-15(14)26(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGCXSFHNPLLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.